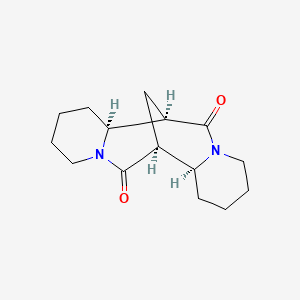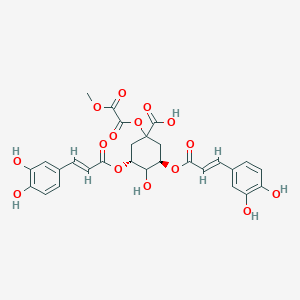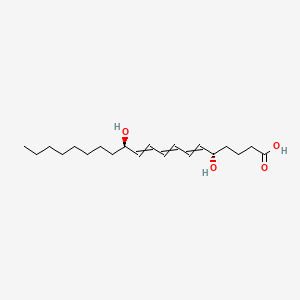
Thallium-206
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
A heavy, bluish white metal, atomic number 81, atomic weight [204.382; 204.385], symbol Tl.
Scientific Research Applications
Use in Lead Isotope Analysis
Thallium, including isotopes like Thallium-206, plays a crucial role in the field of analytical chemistry, particularly in the accurate measurement of lead isotopic ratios. Research conducted by Ehrlich, Karpas, Ben-dor, and Halicz (2001) in the Journal of Analytical Atomic Spectrometry demonstrated that using thallium as an internal standard in multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) can correct for mass discrimination and instrumental drift, enhancing precision in lead isotope ratio measurements (Ehrlich et al., 2001).
Environmental Monitoring and Source Identification
This compound's isotopic composition has been employed in environmental studies to track and identify sources of contamination. Liu et al. (2016) in Environmental Pollution used lead isotopic compositions, including this compound, to identify sources of thallium contamination in surface sediments in the Pearl River Basin, China. This method enabled the differentiation between natural and anthropogenic sources of lead and thallium (Liu et al., 2016).
Medical Imaging and Diagnostics
Thallium isotopes, including this compound, have applications in medical imaging. Radioisotopes of thallium have been used in cardiovascular imaging. This utility stems from thallium's physical properties and its ability to form compounds that can be used in diagnostic procedures (Blumenthal, Sellers, & Koval, 2013).
Archaeological and Historical Studies
In archaeological research, the isotopic analysis of metals, including this compound, has been utilized to investigate historical artifacts. For example, Resano et al. (2010) in Analytica Chimica Acta used thallium for lead isotopic analysis in the study of ancient bronze coins, enhancing our understanding of historical metallurgy and trade (Resano et al., 2010).
properties
CAS RN |
15035-09-3 |
|---|---|
Molecular Formula |
Tl |
Molecular Weight |
205.97611 g/mol |
IUPAC Name |
thallium-206 |
InChI |
InChI=1S/Tl/i1+2 |
InChI Key |
BKVIYDNLLOSFOA-NJFSPNSNSA-N |
Isomeric SMILES |
[206Tl] |
SMILES |
[Tl] |
Canonical SMILES |
[Tl] |
synonyms |
Thallium Thallium 205 Thallium-205 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)





![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)




![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)

